Methyl morpholine-4-carbimidothioate
Description
It is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, particularly imidazoles and oxazoles. Its structure combines a morpholine moiety (a six-membered saturated ring with one oxygen and one nitrogen atom) with a carbimidothioate functional group (-N=C(SMe)-), which contributes to its reactivity in cyclization and nucleophilic substitution reactions .
Properties
CAS No. |
89269-30-7 |
|---|---|
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl morpholine-4-carboximidothioate |
InChI |
InChI=1S/C6H12N2OS/c1-10-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |
InChI Key |
VWALTDPHAMPZMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl morpholine-4-carbimidothioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl morpholine-4-carbimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl morpholine-4-carbimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Reactivity in Cyclization Reactions
Methyl morpholine-4-carbimidothioate (4f) has been studied in reactions with activated methylene isocyanides (e.g., TosMIC) to form imidazole derivatives. However, unlike its structural analogues , it exhibits divergent reactivity:
Key Findings :
- The morpholine derivative (4f) uniquely forms 4-tosyloxazole instead of the expected imidazole. This contrasts sharply with its piperidine analogue (4e) and other carbamimidothioates (4a–d), which reliably produce imidazoles .
- The divergent pathway for 4f is hypothesized to arise from steric or electronic effects of the morpholine ring, which may hinder cyclization or favor alternative reaction mechanisms (e.g., 1,3-dipolar cycloaddition with DMF followed by elimination) .
Structural and Electronic Differences
- Morpholine vs. Piperidine : The oxygen atom in the morpholine ring introduces electron-withdrawing effects and reduces conformational flexibility compared to the fully saturated piperidine ring in 4e. This may destabilize transition states required for imidazole formation .
- Substituent Effects : The 4-chlorophenyl group in 4f may enhance electrophilicity at the carbimidothioate sulfur, promoting unintended side reactions. In contrast, the 4-nitrophenyl group in 4e likely stabilizes intermediates via resonance .
Comparative Yields and Reaction Conditions
- Base Sensitivity : Sodium hydride (NaH) is optimal for imidazole synthesis with most carbamimidothioates. However, 4f’s low reactivity persists even under these conditions, suggesting intrinsic limitations .
- Solvent Effects : Reactions in DMF may inadvertently participate in side pathways for 4f, as evidenced by the formation of 4-tosyloxazole via solvent interaction .
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